2-(benzylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one
Overview
Description
2-(benzylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one, also known as BF-5m, is a synthetic compound that belongs to the thiazole family. The compound has been widely studied for its potential as a therapeutic agent due to its unique chemical structure and biological properties. In
Mechanism of Action
2-(benzylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one inhibits DHODH by binding to the enzyme's active site. This prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate, which is a key step in the de novo synthesis of pyrimidine nucleotides. As a result, the synthesis of DNA and RNA is inhibited, which leads to cell death in rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DHODH, this compound has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of a variety of fungal and bacterial pathogens. In animal studies, this compound has been found to have low toxicity and good bioavailability.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(benzylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one is its broad spectrum of activity against cancer cells, fungi, and bacteria. This makes it a potentially useful therapeutic agent for a variety of diseases. In addition, this compound has been found to have low toxicity and good bioavailability in animal studies, which suggests that it may be well-tolerated in humans.
One limitation of this compound is its relatively low yield in the synthesis process. This can make it difficult to produce large quantities of the compound for use in experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-(benzylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the optimization of this compound as a therapeutic agent for specific diseases. For example, studies could be conducted to determine the optimal dosage and administration route for the treatment of cancer or fungal infections.
In addition, further studies could be conducted to investigate the mechanism of action of this compound in more detail. This could lead to the identification of other potential targets for the compound, which could expand its therapeutic potential.
Conclusion:
This compound is a synthetic compound with a unique chemical structure and biological properties that make it a potentially useful therapeutic agent for a variety of diseases. Its broad spectrum of activity against cancer cells, fungi, and bacteria, as well as its low toxicity and good bioavailability, make it an attractive candidate for further research. While there are limitations to the compound, such as its relatively low yield and lack of clinical data, there are many future directions for research that could help to optimize its use as a therapeutic agent.
Scientific Research Applications
2-(benzylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has been studied extensively for its potential as a therapeutic agent. It has been shown to have anticancer, antifungal, and antibacterial properties. In addition, this compound has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. DHODH inhibitors have been shown to have potential as therapeutic agents for a variety of diseases, including cancer, autoimmune disorders, and viral infections.
properties
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2S2/c22-17-9-5-4-8-16(17)19-11-10-15(25-19)12-18-20(24)27-21(23-18)26-13-14-6-2-1-3-7-14/h1-12H,13H2/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITIXMHUXFZVAL-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=N/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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